molecular formula C7H5Cl2FO B13169508 2-Chloro-4-(chloromethoxy)-1-fluorobenzene

2-Chloro-4-(chloromethoxy)-1-fluorobenzene

Cat. No.: B13169508
M. Wt: 195.01 g/mol
InChI Key: DLZPGXPOSGLLDX-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethoxy)-1-fluorobenzene ( 1507759-34-3) is a fluorinated aromatic compound of significant interest in advanced chemical synthesis and pharmaceutical research. With the molecular formula C7H5Cl2FO, it serves as a versatile bifunctional intermediate. Its structure features both a reactive chloromethoxy group and a fluorine atom on a benzene ring, enabling it to participate in various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions . The fluorine atom activates the aromatic ring towards substitution, while the chloromethoxy group can be further functionalized, making this compound a valuable scaffold for constructing more complex molecules . Researchers utilize this compound as a key precursor in the development of pharmaceutical intermediates and other biologically active compounds . Its applications are primarily in medicinal chemistry and drug discovery, where fluorinated aromatic cores are often critical for modulating the biological activity and metabolic stability of candidate molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures must be followed.

Properties

Molecular Formula

C7H5Cl2FO

Molecular Weight

195.01 g/mol

IUPAC Name

2-chloro-4-(chloromethoxy)-1-fluorobenzene

InChI

InChI=1S/C7H5Cl2FO/c8-4-11-5-1-2-7(10)6(9)3-5/h1-3H,4H2

InChI Key

DLZPGXPOSGLLDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCl)Cl)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 4 Chloromethoxy 1 Fluorobenzene and Analogues

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in the construction of specifically substituted aromatic rings. The choice of strategy depends on the nature of the substituents to be introduced and those already present on the aromatic core. Methodologies range from exploiting the inherent directing effects of substituents in electrophilic aromatic substitution to employing powerful regiochemical control through organometallic intermediates.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. pearson.com The regiochemical outcome of EAS is governed by the electronic properties of the substituents already attached to the ring. Halogens and alkoxy groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

The reactivity of halobenzenes in EAS is a balance between two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R). pearson.comstackexchange.com For fluorine, the inductive effect is strong, but its ability to donate electron density via resonance is also significant due to effective orbital overlap with the benzene (B151609) π-system. pearson.com This interplay makes fluorobenzene's reactivity in EAS reactions, such as nitration and chlorination, only slightly slower than benzene itself. acs.org In contrast, other halobenzenes are considerably less reactive. acs.org Furthermore, EAS on fluorobenzene (B45895) yields predominantly the para-substituted product, often around 90%. acs.org

Alkoxy groups are strong activating groups and are also ortho, para-directing. When multiple directing groups are present, the most powerful activating group typically controls the position of electrophilic attack. The synthesis of a molecule like 2-chloro-1-fluoro-4-(chloromethoxy)benzene would likely start from a simpler precursor, such as 3-chlorofluorobenzene, which could then be functionalized. Planning a multi-step synthesis using EAS requires careful consideration of the order of substituent introduction to achieve the desired isomer.

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
SubstituentTypeDirecting Effect
-F, -Cl, -Br, -IDeactivatingOrtho, Para
-OR (Alkoxy)ActivatingOrtho, Para
-NO₂DeactivatingMeta
-CH₃ (Alkyl)ActivatingOrtho, Para
-C(O)R (Acyl)DeactivatingMeta

Nucleophilic Aromatic Substitution (SNAr) provides an alternative pathway for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. In this reaction, a nucleophile replaces a leaving group (such as a halide) on the aromatic ring. The mechanism typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. harvard.edu

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. This electronic requirement is a key distinction from EAS. While fluorine is the most electronegative halogen, the C-F bond is very strong. However, in the context of SNAr, fluoride can be an excellent leaving group, often better than other halides, once the Meisenheimer complex is formed.

SNAr has been implicated as a mechanism for the dehalogenation of aromatic compounds. nih.govresearchgate.net Theoretical studies suggest that for most fluorinated aromatics, a concerted substitution mechanism may be preferred, while for chlorinated and brominated aromatics, a stepwise mechanism via an anionic intermediate is more common. nih.govresearchgate.net This methodology is widely used to generate fluorine-18 labeled arenes for Positron Emission Tomography (PET) imaging and can be applied to synthesize a diverse range of functionalized aromatic and heteroaromatic compounds. harvard.eduacs.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds that overcomes the ortho/para selectivity limitations of standard EAS. wikipedia.orgchem-station.com This technique allows for the exclusive introduction of an electrophile at the position ortho to a directing metalation group (DMG). wikipedia.org

The process involves the deprotonation of the ortho-position by a strong organolithium base, such as n-butyllithium. wikipedia.orguwindsor.ca The DMG, which contains a heteroatom (e.g., oxygen or nitrogen), coordinates to the lithium atom, directing the deprotonation to the adjacent site through a complex-induced proximity effect. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate, which can then react with a wide variety of electrophiles to introduce a new substituent. organic-chemistry.org

Common and effective DMGs include methoxy (B1213986) (-OCH₃), amide (-CONR₂), and tertiary amine (-NR₂) groups. wikipedia.org DoM provides a highly reliable and regioselective method for synthesizing polysubstituted aromatics that would be difficult to access through other means. chem-station.com

Table 2: Relative Strength of Common Directed Metalation Groups (DMGs)
Relative StrengthDirecting Group (DMG)
Strong-CON(i-Pr)₂, -SO₂N(i-Pr)₂, -O(CONEt₂)
Moderate-CH₂NMe₂, -OMe, -NHCO₂R
Weak-F, -Cl, -CF₃

Functionalization of Precursors to 2-Chloro-4-(chloromethoxy)-1-fluorobenzene

The final step in synthesizing the target compound involves introducing the chloromethoxy group [-OCH₂Cl] onto a pre-functionalized aromatic ring, such as 2-chloro-4-hydroxy-1-fluorobenzene or a related precursor. This transformation is typically achieved via a chloromethylation reaction of the corresponding phenol (B47542). A more direct, albeit different, functionalization is the introduction of a chloromethyl group [-CH₂Cl] onto the aromatic ring itself.

Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic or heteroaromatic ring. thieme-connect.de These chloromethylated products are valuable synthetic intermediates that can be converted into a variety of other functional groups, including hydroxymethyl (-CH₂OH), formyl (-CHO), and cyanomethyl (-CH₂CN) groups. thieme-connect.decambridge.org The reaction is a type of electrophilic aromatic substitution.

When applied to substituted fluorobenzenes, the regioselectivity of the reaction is directed by the existing substituents. For a precursor like 3-chloro-1-fluorobenzene, the fluorine and chlorine atoms would direct the incoming electrophile to the positions ortho and para to them. The precise outcome would depend on the specific reaction conditions and the interplay of steric and electronic factors.

The Blanc chloromethylation, discovered by Gustave Louis Blanc in 1923, is the most common method for the chloromethylation of aromatic rings. wikipedia.orglibretexts.org The reaction utilizes formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, most frequently zinc chloride (ZnCl₂). cambridge.orgwikipedia.orgorganic-chemistry.org

The mechanism of the Blanc reaction is carried out under acidic conditions. wikipedia.orglibretexts.org The catalyst protonates the formaldehyde, making the carbonyl carbon highly electrophilic. wikipedia.orglibretexts.org This electrophile is then attacked by the π-electrons of the aromatic ring. wikipedia.org The resulting benzyl (B1604629) alcohol intermediate is rapidly converted to the corresponding benzyl chloride in the presence of HCl. wikipedia.orglibretexts.org Alternative electrophilic species, such as the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), may also be involved, especially in the presence of zinc chloride. wikipedia.org

While effective, the Blanc reaction has some limitations. Highly activated arenes like phenols and anilines are often unsuitable substrates as they can undergo further uncontrolled alkylation. wikipedia.org A common side reaction is the formation of diarylmethane products. wikipedia.org Furthermore, the reaction can produce small amounts of the highly carcinogenic by-product bis(chloromethyl) ether, necessitating careful handling. libretexts.org

Table 3: Typical Catalysts and Reagents for Blanc Chloromethylation
RoleReagent/Catalyst
Carbon SourceFormaldehyde (CH₂O) or Paraformaldehyde
Chloride SourceHydrogen Chloride (HCl)
Primary CatalystZinc Chloride (ZnCl₂)
Other CatalystsSulfuric Acid, Phosphoric Acid, Aluminum Chloride

Chloromethylation Reactions of Substituted Fluorobenzenes

Optimization of Reaction Conditions and Catalyst Systems for Selective Chloromethylation

The introduction of a chloromethyl group onto an aromatic ring, a key step in the synthesis of the target compound, is typically achieved through chloromethylation. The selectivity and yield of this reaction are highly dependent on the chosen reaction conditions and catalyst system.

Traditional chloromethylation often employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or tin tetrachloride (SnCl₄). unive.itiosrjournals.org The optimization of these conditions is critical to achieve high para-selectivity and minimize the formation of byproducts. For instance, in the chloromethylation of alkylbenzenes, a two-phase system (aqueous/organic) with vigorous stirring and an external flow of gaseous hydrogen chloride has been shown to significantly improve para-selectivity. unive.it

Phase transfer catalysis (PTC) has emerged as an effective strategy to enhance both the rate and selectivity of chloromethylation reactions under milder conditions. iosrjournals.orgresearchgate.net Quaternary ammonium salts, such as tetraethylammonium bromide and hexadecyltrimethylammonium bromide, are commonly used as phase transfer catalysts. unive.itiosrjournals.org These catalysts facilitate the transfer of reactants between the aqueous and organic phases, leading to higher conversions and improved selectivity for the mono-chloromethylated product. unive.it In the chloromethylation of cumene, for example, the use of hexadecyltrimethylammonium bromide resulted in 99% selectivity at 89% conversion. unive.it

The choice of solvent also plays a significant role. While acetic acid is a common solvent, studies have shown that a mixture of acetic acid and sulfuric acid can be effective, with the concentration of sulfuric acid influencing the reaction rate. researchgate.net The catalytic system can also be recycled, offering a more sustainable approach. researchgate.net

Kinetic studies of chloromethylation reactions with reagents like methoxyacetyl chloride (MAC) and chloromethyl methyl ether (CMME) in the presence of aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) have provided insights into the reaction mechanism. nih.gov These studies suggest the formation of a highly selective methoxymethyl cation (CH₃OCH₂⁺) as the common electrophile, leading to high para-isomer preference. nih.gov

Table 1: Influence of Phase Transfer Catalyst on Chloromethylation of Cumene unive.it
CatalystConversion (%)Selectivity (%)
NoneData not availableData not available
Tetraethylammonium bromideData not availableData not available
Hexadecyltrimethylammonium bromide8999

Selective Halogenation Methods for Aromatic Systems

Selective halogenation is a fundamental transformation in the synthesis of halogenated aromatic compounds. The regioselectivity of halogenation is governed by the electronic nature of the substituents already present on the aromatic ring. For the synthesis of this compound, precise control over the introduction of the second chlorine atom is essential.

Electrophilic aromatic substitution is the most common method for halogenating aromatic rings. masterorganicchemistry.com This typically involves the reaction of the aromatic substrate with a halogen (e.g., Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). masterorganicchemistry.commt.com The Lewis acid polarizes the halogen-halogen bond, increasing the electrophilicity of the halogen and facilitating the attack by the aromatic ring. masterorganicchemistry.com The position of halogenation is directed by the existing substituents. In the case of a fluorobenzene derivative, the fluorine atom is an ortho-, para-director.

To achieve high regioselectivity, particularly para-selectivity, various strategies have been developed. The use of zeolites as heterogeneous catalysts can enhance para-selectivity through shape-selective catalysis. rsc.org The confined environment within the zeolite pores can sterically hinder the formation of the ortho-isomer, favoring the para-product. rsc.org

Alternative chlorinating agents have also been explored to improve selectivity and handleability. Trichloroisocyanuric acid (TCCA) has been shown to be an efficient reagent for the chlorination of activated aromatic rings under mild conditions, often in acetonitrile at room temperature, leading to good yields and regioselectivity. researchgate.netnih.gov For deactivated aromatic substrates, the combination of TCCA with a solid acid catalyst, such as HUSY zeolite, in a continuous flow reactor has demonstrated good conversions and high selectivity for monochlorinated products. researchgate.net

The choice of solvent and reaction conditions is crucial for controlling the outcome of halogenation. For instance, a process for the chlorination of methylated aromatic compounds in titanium tetrachloride first carries out ring chlorination under reduced light conditions, followed by side-chain chlorination under light irradiation, demonstrating the potential for sequential and selective halogenation. google.com

Table 2: Comparison of Halogenation Methods for Aromatic Compounds
MethodReagentsCatalystKey Features
Electrophilic Aromatic SubstitutionCl₂, Br₂FeCl₃, AlCl₃Well-established, catalyst required for less reactive aromatics. masterorganicchemistry.commt.com
Zeolite-Catalyzed HalogenationVariousZeolites (e.g., HUSY)Heterogeneous, shape-selective, enhances para-selectivity. rsc.org
TCCA ChlorinationTrichloroisocyanuric acid (TCCA)None or solid acidsMild conditions, good yields and regioselectivity. researchgate.netnih.gov

Etherification and Alkylation Strategies for Chloromethoxy Group Introduction

The introduction of the chloromethoxy group (-OCH₂Cl) is a critical step in the synthesis of this compound. This can be achieved through either etherification of a corresponding phenol or by direct alkylation of the aromatic ring.

One common strategy involves the preparation of chloromethyl methyl ether (MOM-Cl) and its subsequent reaction with a hydroxylated aromatic precursor. A simple and rapid procedure for the synthesis of MOM-Cl involves the Zn(OAc)₂-catalyzed exchange reaction between acetyl chloride and dimethoxymethane. researchgate.net This method produces a stable solution of MOM-Cl that can be used for subsequent etherification reactions. researchgate.net The reaction of a phenol with MOM-Cl in the presence of a base would lead to the formation of the desired aryl methoxymethyl ether. Subsequent chlorination of the methyl group would yield the chloromethoxy functionality.

Direct introduction of an alkoxy group onto an aromatic ring can also be achieved through nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by electron-withdrawing groups. However, for less activated systems, other methods are required. The chromium tricarbonyl complex of a chloroarene has been shown to facilitate nucleophilic substitution of the chlorine with a methoxide anion. clockss.org This method could potentially be adapted for the introduction of a methoxy group, which could then be chloromethylated.

Alkylation of aromatic rings with alkyl halides is a fundamental transformation. nih.gov While direct Friedel-Crafts alkylation with a chloromethoxymethane equivalent is conceivable, it may be prone to side reactions. A more controlled approach would involve the initial introduction of a hydroxymethyl group, followed by conversion to the chloromethyl ether.

Novel and Green Synthesis Approaches in Academic Research

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of novel technologies such as microwave-assisted synthesis, the use of ionic liquids, and continuous flow chemistry. These approaches offer potential advantages in terms of reaction speed, selectivity, and environmental impact for the synthesis of complex molecules like this compound.

Microwave-Assisted Synthetic Protocols for Aryl Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.govhakon-art.com This technique has been successfully applied to the synthesis of various aryl derivatives, including aryl ethers. nih.govhakon-art.com

For instance, the synthesis of diaryl ethers has been achieved by the direct coupling of phenols with electron-deficient aryl halides under microwave irradiation without the need for a catalyst. nih.gov Similarly, the conversion of alcohols to alkyl aryl ethers in the presence of sodium hydroxide can be accomplished in less than 5 minutes at room temperature using microwaves. hakon-art.com These methods could be adapted for the etherification step in the synthesis of this compound, potentially leading to a more rapid and efficient process.

Microwave-mediated reactions of 2,2′-anhydrouridine with aromatic alcohols have been shown to produce 2′-O-aryluridine derivatives, demonstrating the utility of this technology for the formation of aryl ether linkages with complex substrates. acs.org The use of halogenated phenols in these reactions yields products that can be further functionalized, highlighting the potential for multi-step syntheses incorporating microwave technology. acs.org

Table 3: Examples of Microwave-Assisted Synthesis of Aryl Ethers
Reaction TypeReactantsConditionsKey Advantage
Diaryl ether synthesisPhenols and electron-deficient aryl halidesMicrowave irradiation, no catalystRapid (5-10 min), high yields. nih.gov
Alkyl aryl ether synthesisAlcohols and alkyl halidesMicrowave irradiation, NaOHVery fast (<5 min), excellent yields. hakon-art.com
2′-O-Aryluridine synthesis2,2′-anhydrouridine and aryl alcoholsMicrowave irradiation, DMA solventShort reaction times (30 min). acs.org

Application of Ionic Liquids in the Synthesis of Halogenated Acetophenones

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. nih.govresearchgate.netorganic-chemistry.org They have been successfully employed in a variety of reactions, including halogenations. nih.govgoogle.comscispace.com

Brønsted-acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)imidazolium triflate [BMIM(SO₃H)][OTf], have been shown to act as both solvent and catalyst for the halogenation of activated organic compounds with N-halosuccinimides (NXS) under mild conditions and with short reaction times. nih.gov This methodology has been applied to the synthesis of α-halo and α,α-dihaloketones from methyl aryl ketones. nih.gov For ketones with activated aromatic rings, selective ring halogenation can be achieved. nih.gov The ionic liquid can be successfully reused multiple times without a significant decrease in efficiency. nih.gov

The use of ionic liquids can also influence the selectivity of halogenation reactions. Stereoselective halogenations of alkenes and alkynes have been conducted in room-temperature ionic liquids as recyclable alternatives to chlorinated solvents. organic-chemistry.org Chloroaluminate ionic liquids can act as both a solvent and a catalyst in reactions such as the Fischer indole synthesis. organic-chemistry.org The unique properties of ionic liquids can thus be harnessed to control the outcome of halogenation reactions relevant to the synthesis of this compound and its analogues.

Continuous Flow and Microreactor Chemistry for Enhanced Synthetic Control

Continuous flow chemistry, often utilizing microreactors, offers significant advantages over traditional batch processing, particularly for hazardous or highly exothermic reactions like halogenations. rsc.orgsioc-journal.cnresearchgate.netsemanticscholar.orgsoftecks.in Microreactors are devices with small channel dimensions (typically sub-millimeter) that provide excellent heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety. mdpi.comwikipedia.org

The halogenation of organic compounds using highly reactive and toxic reagents like elemental halogens (X₂) or hydrogen halides (HX) can be performed in a much safer and more controllable manner in a continuous flow system. rsc.orgresearchgate.netsemanticscholar.orgsoftecks.in The small reaction volume minimizes the risk associated with handling hazardous materials, and the high surface-area-to-volume ratio allows for efficient dissipation of heat, preventing thermal runaways. rsc.orgresearchgate.netsemanticscholar.orgsoftecks.in This level of control can lead to improved selectivity and reduced byproduct formation. beilstein-journals.org

Flow chemistry has been successfully applied to a range of halogenation reactions, including fluorinations, chlorinations, brominations, and iodinations. sioc-journal.cn For example, the biphasic nucleophilic aromatic substitution of 4-fluoronitrobenzene has been carried out efficiently in a microreactor under droplet flow conditions, leading to excellent yields of the substituted products. rsc.org The enhanced mixing and interfacial area in the microreactor greatly accelerated the reaction. rsc.org

The integration of microreactor technology with other advanced techniques, such as photoredox catalysis, has enabled novel transformations. For instance, the trifluoromethylation of aromatic heterocycles has been optimized in a continuous-flow photoredox catalysis setup, benefiting from the efficient irradiation and gas handling capabilities of the microreactor. beilstein-journals.org These examples highlight the potential of continuous flow and microreactor chemistry to provide a safer, more efficient, and highly controlled platform for the synthesis of complex halogenated molecules like this compound.

Investigation of Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Chloromethoxy 1 Fluorobenzene

Reactivity of the Chloromethoxy Group

The chloromethoxy group (-OCH₂Cl) is a key site of reactivity in the molecule. It is analogous to a benzyl (B1604629) halide, featuring a chlorine atom attached to a carbon that is, in turn, bonded to an oxygen atom and a benzene (B151609) ring. This structural arrangement makes the methylene (B1212753) carbon highly susceptible to various chemical transformations.

Nucleophilic Displacement Reactions at the Benzylic Position

The carbon atom of the chloromethyl group in 2-Chloro-4-(chloromethoxy)-1-fluorobenzene is electrophilic due to the inductive electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack. Benzylic halides, and by extension, benzylic ethers with a leaving group, are known to undergo nucleophilic substitution reactions readily. ucalgary.cakhanacademy.orgdoubtnut.com

Given that this is a primary benzylic-type halide, the substitution reaction typically proceeds via an Sₙ2 mechanism. ucalgary.cayoutube.com This involves a backside attack by a nucleophile, leading to the displacement of the chloride ion in a single, concerted step. A wide variety of nucleophiles can be employed to modify this position, leading to a diverse range of derivatives.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile (Nu⁻)Reagent ExampleProduct StructureProduct Class
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Aryl Methanol Derivative
Alkoxide (RO⁻)Sodium Methoxide (NaOCH₃)Aryl Methyl Ether
Cyanide (CN⁻)Sodium Cyanide (NaCN)Aryl Acetonitrile
Azide (N₃⁻)Sodium Azide (NaN₃)Aryl Methyl Azide
Thiolate (RS⁻)Sodium Thiophenoxide (NaSPh)Aryl Methyl Sulfide

Note: The product structures are generalized representations of the resulting functional group at the 4-position.

The facility of these reactions is enhanced by the stability of the transition state, which benefits from the electronic properties of the adjacent aromatic ring and ether oxygen.

Oxidative Transformations of the Chloromethoxy Moiety

The chloromethoxy group can undergo oxidative transformations, although the specific conditions can lead to different products. Oxidation of similar benzylic ethers or aryl methyl groups suggests potential pathways. For instance, strong oxidizing agents could potentially lead to the formation of an ester or even cleave the group to a phenol (B47542).

A computational study on the OH-initiated oxidation of chloromethyl ethyl ether suggests that hydrogen atom abstraction from the chloromethyl group is a feasible pathway, which could initiate further oxidation. nih.gov In the context of this compound, controlled oxidation could potentially convert the -CH₂Cl group into an aldehyde or carboxylic acid functional group, though this would require careful selection of reagents to avoid over-oxidation or reaction at the aromatic ring. For example, the Etard reaction, which uses chromyl chloride (CrO₂Cl₂), is known to oxidize aryl methyl groups to aldehydes. doubtnut.com While not a direct analogue, similar reagents might be adapted for the transformation of the chloromethoxy group.

Reductive Conversions of the Chloromethoxy Moiety

The chloromethoxy group is also susceptible to reductive conversions. A primary pathway is the reductive dehalogenation of the chloromethyl group to a methoxy (B1213986) group. This transformation can be achieved using various reducing agents, such as hydrosilanes in the presence of a Lewis acid catalyst. organic-chemistry.org This reaction effectively replaces the chlorine atom with a hydrogen atom.

Another potential reductive pathway involves the cleavage of the entire chloromethoxy group. Catalytic hydrogenation, for instance, could potentially cleave the C-O bond, leading to the formation of 2-chloro-1-fluorotoluene. The choice of catalyst and reaction conditions would be critical to achieving selectivity between C-Cl and C-O bond cleavage.

Aromatic Reactivity and Halogen Effects

The benzene ring of this compound is substituted with three groups that influence its reactivity towards electrophiles. The interplay of their electronic effects determines both the rate of reaction and the position of attack for incoming electrophiles.

Electrophilic Aromatic Substitution Reactions on the Halogenated Ring

Aromatic compounds characteristically undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iq Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org The existing substituents on the ring play a crucial role in these reactions.

Table 2: Common Electrophilic Aromatic Substitution Reactions

ReactionReagentsElectrophile (E⁺)Product
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)Nitro-substituted derivative
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺Halogen-substituted derivative
SulfonationFuming H₂SO₄ (SO₃)HSO₃⁺ or SO₃Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)Acyl-substituted derivative
Directing Effects of Halogen and Chloromethoxy Substituents on Electrophilic Attack

The position of electrophilic attack on the trisubstituted ring is determined by the additive directing effects of the existing groups. pressbooks.publibretexts.org

Fluorine (at C1) and Chlorine (at C2): Halogens are deactivating substituents due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during attack at these positions. libretexts.org

Chloromethoxy Group (-OCH₂Cl at C4): This group has a more complex influence.

Ether Oxygen: The oxygen atom possesses lone pairs that can be donated to the ring via resonance. This is a powerful activating and ortho, para-directing effect. libretexts.org

Analysis of Possible Substitution Positions:

The available positions for substitution on the ring are C3, C5, and C6.

Attack at C3: This position is ortho to the chlorine (C2) and meta to both the fluorine (C1) and the chloromethoxy group (C4).

Attack at C5: This position is ortho to the chloromethoxy group (C4) and meta to both the fluorine (C1) and the chlorine (C2).

Attack at C6: This position is ortho to the fluorine (C1) and para to the chloromethoxy group (C4). It is also meta to the chlorine (C2).

Considering the directing effects:

The fluorine at C1 directs ortho (to C2 and C6) and para (to C4 - blocked).

The chlorine at C2 directs ortho (to C1 - blocked, and C3) and para (to C5).

The chloromethoxy group at C4 directs ortho (to C3 and C5) and para (to C1 - blocked).

Predicted Outcome:

The directing effects of the substituents can be summarized as follows:

PositionDirected by F (at C1)Directed by Cl (at C2)Directed by -OCH₂Cl (at C4)Overall Favorability
C3 MetaOrthoOrthoFavored
C5 MetaParaOrthoHighly Favored
C6 OrthoMetaParaFavored

The chloromethoxy group is the strongest activating group (despite the deactivating -CH₂Cl part, the oxygen resonance is dominant) and will exert the primary influence. It strongly directs to its ortho positions (C3 and C5). The chlorine atom also directs to C3 and C5. The fluorine atom directs to C6.

Therefore, electrophilic attack is most likely to occur at position C5 , as it is ortho to the strongly directing chloromethoxy group and para to the chlorine atom. Position C3 is also favorable, being ortho to both the chloromethoxy and chlorine groups. Substitution at C6 is less likely due to being directed only by the weakly deactivating fluorine and para to the main directing group. Steric hindrance might also play a role, potentially favoring substitution at C5 over the more crowded C3 position, which is situated between two substituents.

Reactivity Modulation by Electron-Withdrawing and Electron-Donating Groups

The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents, which can be broadly categorized as electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). pearson.com In the case of this compound, the substituents are a fluorine atom, a chlorine atom, and a chloromethoxy group. Both fluorine and chlorine are halogens, which exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, and electron-donating through resonance (+R or +M) by sharing their lone pair electrons with the aromatic π-system. pearson.comechemi.com

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring Electron Density
Fluoro (-F)StrongModerateDeactivating
Chloro (-Cl)ModerateWeakDeactivating
Chloromethoxy (-OCH₂Cl)StrongModerateDeactivating

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Aromatic rings that are electron-deficient due to the presence of strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub This reaction is distinct from Sₙ1 and Sₙ2 mechanisms that occur at sp³-hybridized carbons. wikipedia.org The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub

In the first step, which is typically the rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group (such as a halide). stackexchange.com This attack disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. qorganica.esstackexchange.com The negative charge in this intermediate is stabilized by resonance, particularly when electron-withdrawing groups are positioned ortho or para to the site of attack. qorganica.espressbooks.pub

In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. stackexchange.com The presence of multiple electron-withdrawing substituents greatly facilitates the SNAr process, allowing it to occur under much milder conditions than on an unactivated aryl halide. qorganica.es

Influence of Activating and Deactivating Groups on SNAr Reactivity

In the context of Nucleophilic Aromatic Substitution (SNAr), the terms "activating" and "deactivating" are used differently than in electrophilic aromatic substitution. For SNAr, groups that withdraw electron density from the aromatic ring are considered activating because they stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step. wikipedia.orgmasterorganicchemistry.com Conversely, electron-donating groups are deactivating.

The position of these activating groups is crucial. Electron-withdrawing groups exert their stabilizing effect most effectively when located at the ortho and/or para positions relative to the leaving group. pressbooks.pubmasterorganicchemistry.com This is because the negative charge of the Meisenheimer complex is delocalized onto these positions through resonance. qorganica.es An EWG in the meta position has a much weaker activating effect, as it can only exert an inductive pull without resonance stabilization. askfilo.com

In this compound, the fluoro and chloro substituents, along with the chloromethoxy group, are all electron-withdrawing. This makes the ring susceptible to nucleophilic attack. The relative positions of these groups will direct the regioselectivity of a potential SNAr reaction.

Role of the Fluoro- and Chloro-Substituents in SNAr Processes

In SNAr reactions, the nature of the halogen substituent plays a dual role: it influences the ring's electrophilicity and acts as a leaving group. A common reactivity trend observed in activated aryl halides for SNAr is F > Cl ≈ Br > I, often referred to as the "element effect". nih.gov This order is counterintuitive when considering leaving group ability in Sₙ1 and Sₙ2 reactions, where iodide is the best leaving group.

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often utilizing transition metal catalysts. For aryl halides like this compound, these reactions provide a versatile means to introduce new functional groups by selectively forming bonds at the carbon-halogen positions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille) with Aryl Halides

Palladium-catalyzed cross-coupling reactions are fundamental methodologies for C-C bond formation. nih.gov The Suzuki-Miyaura and Stille reactions are prominent examples that are widely used with aryl halides. nih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is known for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. acs.org While aryl iodides and bromides are more reactive, significant advances in ligand design have enabled the efficient coupling of less reactive but more readily available aryl chlorides. acs.orgresearchgate.net For polychlorinated aromatics, selective coupling at one chloro-position can often be achieved. acs.org Electron-withdrawing groups on the aryl halide can accelerate the reaction rate. nih.gov

The Stille coupling pairs an organic halide with an organotin compound (stannane), catalyzed by palladium. nih.gov It is valued for its tolerance of a wide variety of functional groups and the stability of the organotin reagents. nih.gov Similar to the Suzuki reaction, the reactivity of the halide is typically I > Br > Cl.

For this compound, palladium-catalyzed coupling would be expected to occur preferentially at the C-Cl bond over the C-F bond, due to the greater strength of the C-F bond and its resistance to oxidative addition to the palladium catalyst. mdpi.comresearchgate.net

ReactionCoupling PartnerKey ReagentsTypical Halide Reactivity
Suzuki-Miyaura Organoboron (e.g., R-B(OH)₂)Pd catalyst, BaseI > Br > Cl >> F
Stille Organotin (e.g., R-SnBu₃)Pd catalystI > Br > Cl >> F

Copper-Catalyzed Coupling Reactions involving Halogenated Arenes

Copper-catalyzed cross-coupling reactions represent a valuable alternative and complement to palladium-based methods. These reactions are particularly useful for forming carbon-heteroatom bonds but are also applied in C-C bond formation. The Ullmann condensation, a classic example, traditionally involves the copper-promoted coupling of two aryl halides to form a biaryl, though it often requires harsh reaction conditions.

Modern copper-catalyzed methods employ ligands that stabilize the copper catalyst, allowing for milder reaction conditions and a broader substrate scope. These systems can facilitate the coupling of aryl halides with a variety of nucleophiles. While less common than palladium for C-C couplings like Suzuki or Stille, copper catalysis is effective in specific transformations, such as the coupling of terminal alkynes with aryl halides (Sonogashira coupling, which can be co-catalyzed by copper) and certain trifluoromethylation reactions. researchgate.net The development of new ligands continues to expand the utility of copper in the cross-coupling of halogenated arenes. researchgate.net

Other Transition Metal-Mediated Transformations for Aryl Derivatization

The 2-chloro-1-fluorobenzene scaffold of the title compound is amenable to a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond is generally higher than that of the C-F bond in palladium-catalyzed processes, allowing for selective transformations at the chlorine-bearing position.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are cornerstone methods for the derivatization of aryl halides. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similarly substituted 2-chloro-1-fluorobenzene derivatives.

The Suzuki-Miyaura coupling , which forms a new carbon-carbon bond by reacting an aryl halide with an organoboron compound, is a versatile method for introducing new aryl or alkyl groups. For electron-deficient aryl chlorides, such as the title compound, palladium catalysts with electron-rich and bulky phosphine (B1218219) ligands are typically effective.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting aryl alkynes are valuable intermediates in organic synthesis.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance. researchgate.netresearchgate.net

The following table summarizes typical conditions for these transformations on related chloro-fluoro aromatic substrates, which can serve as a starting point for the investigation of this compound.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Suzuki-MiyauraArylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10075-95
SonogashiraTerminal alkynePd(PPh₃)₄, CuIEt₃NTHF60-8070-90
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃, XPhosNaOtBuToluene80-11065-90

This data is representative of reactions with analogous 2-chloro-1-fluorobenzene derivatives and serves as a predictive guide.

Acid-Catalyzed and Lewis Acid-Mediated Reactions of Chloromethyl Ethers

The chloromethyl ether functionality, -OCH₂Cl, is a reactive group susceptible to nucleophilic substitution, often facilitated by acid catalysis. This reactivity allows for the introduction of a variety of functional groups at the benzylic position.

Under acid-catalyzed conditions , the ether oxygen can be protonated, making the chloromethyl group a better leaving group. Subsequent attack by a nucleophile, or hydrolysis in the presence of water, leads to the substitution of the chlorine atom. Acid-catalyzed hydrolysis of the chloromethyl ether would yield the corresponding hydroxymethyl derivative, 2-chloro-4-(hydroxymethyl)-1-fluorobenzene, and hydrochloric acid.

Lewis acids can also activate the chloromethyl ether group by coordinating to either the ether oxygen or the chlorine atom, enhancing the electrophilicity of the methylene carbon. This activation facilitates reactions with a wide range of nucleophiles, such as arenes (Friedel-Crafts alkylation), alkoxides, and carboxylates. The choice of Lewis acid can influence the outcome and selectivity of the reaction. For instance, a synergistic effect between a Lewis acid and a Brønsted acid can be crucial for certain transformations. nih.gov

The following table illustrates potential acid-catalyzed and Lewis acid-mediated reactions of the chloromethyl ether moiety.

Reaction TypeReagent/NucleophileCatalystProduct Type
HydrolysisH₂OH₂SO₄ (catalytic)Aryl alcohol
AlcoholysisR'OHH₂SO₄ (catalytic)Aryl alkyl ether
Friedel-Crafts AlkylationArene (e.g., Benzene)AlCl₃Diaryl methane
Nucleophilic SubstitutionR'COO⁻-Aryl ester

It is important to note that the conditions for these transformations must be carefully chosen to avoid unwanted side reactions involving the aryl halides or potential polymerization of the starting material or products. The interplay between the reactivity of the aryl chloride and the chloromethyl ether group presents both challenges and opportunities for the selective functionalization of this compound.

Advanced Spectroscopic Characterization Methodologies Applied to 2 Chloro 4 Chloromethoxy 1 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, one can deduce the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-Chloro-4-(chloromethoxy)-1-fluorobenzene is expected to show distinct signals for the aromatic protons and the protons of the chloromethoxy group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the non-equivalent protons and the fluorine atom. The protons on the benzene (B151609) ring are influenced by the electronic effects of three different substituents: the fluorine, chlorine, and chloromethoxy groups. The chloromethoxy group (-O-CH₂-Cl) contains a methylene (B1212753) bridge, and its protons would appear as a sharp singlet, significantly downfield due to the deshielding effects of both the adjacent oxygen and chlorine atoms. pdx.edu

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is anticipated to show seven unique carbon signals: six for the aromatic ring and one for the chloromethoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon atom bonded to fluorine (C-1) would exhibit a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. thieme-connect.de The carbon of the chloromethoxy group (-CH₂-) is expected to be significantly deshielded due to the attached oxygen and chlorine atoms. organicchemistrydata.org

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
H-37.35 - 7.50Doublet of doublets (dd)JHF ≈ 8-9, JHH ≈ 2-3
H-57.15 - 7.30Doublet of doublets (dd)JHH ≈ 8-9, JHF ≈ 4-5
H-67.25 - 7.40Triplet of doublets (td) or ddJHH ≈ 8-9, JHF ≈ 8-9
-O-CH₂-Cl5.70 - 5.90Singlet (s)N/A

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-1155 - 160~240-250 (¹J)
C-2120 - 125~20-25 (²J)
C-3118 - 123~8-10 (³J)
C-4150 - 155~2-3 (⁴J)
C-5115 - 120~20-25 (³J)
C-6128 - 133~5-7 (²J)
-O-CH₂-Cl80 - 85N/A

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shift of ¹⁹F is very sensitive to the electronic environment, making it an excellent probe for structural and electronic changes. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift would be influenced by the electron-donating effect of the chloromethoxy group and the electron-withdrawing effect of the chlorine atom. Compared to fluorobenzene (B45895) (δ ≈ -113 ppm), the combined effects of the para-chloromethoxy group (electron-donating) and the ortho-chloro group (electron-withdrawing) would result in a chemical shift anticipated in the range of -110 to -120 ppm relative to CFCl₃. colorado.eduucsb.edu This technique is crucial for confirming the presence and electronic environment of the fluorine substituent on the aromatic ring. illinois.edu

While the structure of this compound does not present stereochemical challenges, two-dimensional (2D) NMR techniques would be vital for the unambiguous assignment of the ¹H and ¹³C signals, confirming the regiochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons, confirming their positions relative to each other (e.g., H-5 coupled to H-6, and H-3 coupled to H-5 through a smaller long-range coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the protonated aromatic carbons (C-3, C-5, C-6) and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for establishing connectivity across multiple bonds. For instance, correlations would be expected from the methylene protons (-O-CH₂-Cl) to the C-4 carbon, and from the aromatic protons to neighboring carbons, which would confirm the entire molecular framework and the precise location of each substituent.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting

The vibrational spectra of this compound would be characterized by absorptions corresponding to its specific functional groups.

C-F Stretch: A strong absorption band characteristic of the C-F stretching vibration is expected in the FT-IR spectrum, typically in the 1200-1300 cm⁻¹ region. niscpr.res.in

C-O-C (Ether) Stretch: The asymmetric C-O-C stretching of the aryl-alkyl ether linkage is expected to produce a strong band in the FT-IR spectrum, likely between 1230 and 1270 cm⁻¹. The symmetric stretch would appear at a lower frequency, around 1020-1070 cm⁻¹.

C-Cl Stretches: The spectrum will feature two distinct C-Cl stretching vibrations. The aryl C-Cl stretch is anticipated in the 1000-1100 cm⁻¹ region. The alkyl C-Cl stretch from the chloromethoxy group is expected at a lower frequency, typically in the 650-800 cm⁻¹ range. niscpr.res.in

The substitution pattern on the benzene ring significantly influences its vibrational modes.

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of C-H stretching on an aromatic ring. researchgate.net

Aromatic C=C Stretch: The C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. niscpr.res.in The specific positions and intensities are sensitive to the nature of the substituents.

Ring Bending Modes: The 1,2,4-trisubstitution pattern gives rise to characteristic out-of-plane (o.o.p.) C-H bending vibrations. Strong bands in the "fingerprint" region, particularly between 800 and 900 cm⁻¹, are expected, which are diagnostic of this substitution pattern. niscpr.res.in The specific frequencies of these modes are influenced by the electronic and steric effects of the fluorine, chlorine, and chloromethoxy substituents. researchgate.net

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (FT-Raman)
Aromatic C-H Stretch3050 - 3100MediumMedium
C=C Aromatic Ring Stretch1580 - 1610, 1470 - 1500Medium-StrongStrong
Asymmetric C-O-C Stretch1230 - 1270StrongWeak
C-F Stretch1200 - 1300StrongWeak
Aryl C-Cl Stretch1000 - 1100MediumStrong
Symmetric C-O-C Stretch1020 - 1070StrongWeak
C-H Out-of-Plane Bend800 - 900StrongMedium
Alkyl C-Cl Stretch650 - 800StrongStrong

X-ray Crystallography for Solid-State Structure Determination

The conformation of fluorinated benzene derivatives is heavily influenced by the interplay of various non-covalent interactions. The presence of fluorine, chlorine, and the chloromethoxy group in this compound introduces a complex electronic environment that dictates its preferred spatial arrangement and interactions with neighboring molecules.

Theoretical and experimental studies on related fluorinated aromatic compounds have demonstrated that fluorine substitution can significantly impact molecular conformation and intermolecular forces. For instance, the introduction of fluorine atoms can alter the quadrupole moment of the benzene ring, influencing stacking interactions. nih.gov Studies on C6F6-C6H5X dimers have shown that electron-donating groups enhance interaction energies, a trend that is contrary to that observed in interactions between substituted benzenes. nih.gov This suggests that electrostatic forces play a pivotal role in the interactions of such systems. nih.gov

In the solid state, fluorinated benzene derivatives often exhibit parallel-displaced stacking arrangements rather than sandwich configurations, indicating that interactions more complex than simple Coulombic attraction are at play. nih.gov The conformation is also guided by the tendency to maximize surface contact to enhance dispersion forces. nih.gov The specific orientation of the chloromethoxy group in this compound would be a critical factor, with its conformation likely being a balance between minimizing steric hindrance and optimizing stabilizing hyperconjugative and electrostatic interactions, as has been observed in other acyclic α-fluoro motifs. nih.gov

Table 1: Key Intermolecular Interactions in Fluorinated Benzene Derivatives

Interaction TypeDescriptionInfluence on Conformation
π-π Stacking Attractive non-covalent interaction between aromatic rings.Influences the packing of molecules in the crystal lattice, often favoring displaced-stacked or T-shaped geometries.
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species.Can lead to the formation of specific and directional intermolecular contacts, influencing the crystal packing.
Hydrogen Bonding Interaction involving a hydrogen atom located between two other atoms with a high affinity for electrons.Can form strong and directional interactions, significantly impacting the supramolecular structure.
Dispersion Forces Weak intermolecular forces arising from temporary fluctuations in electron density.Contribute to the overall stability of the crystal lattice, particularly through maximized surface contact.

The presence of chlorine and fluorine atoms in this compound makes it a candidate for forming both hydrogen and halogen bonds, which are crucial in dictating its supramolecular assembly.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center, interacting with a Lewis base. wikipedia.orgnih.gov The strength of this interaction is tunable and is influenced by the nature of the halogen and the substituents on the aromatic ring. chemistryviews.orgresearchgate.net In the case of this compound, both the chlorine atom on the ring and the chlorine in the chloromethoxy group could potentially participate in halogen bonding. The electrophilicity of these chlorine atoms, and thus their ability to form halogen bonds, would be modulated by the electron-withdrawing fluorine atom on the ring.

Hydrogen bonding in this molecule could occur if there are suitable hydrogen bond acceptors in the crystal structure, with the hydrogen atoms on the aromatic ring or the methylene group of the chloromethoxy moiety acting as donors. While typically weaker than conventional hydrogen bonds, these C-H···X interactions can collectively contribute to the stability of the crystal packing.

Comparative studies on fluoro-benzene derivatives have shown that hydrogen bonds can be stronger than halogen bonds involving chlorine. rsc.orgrsc.org For instance, in interactions with dimethyl sulfoxide (B87167) (DMSO), it was found that hydrogen bonding was favored over chlorine-based halogen bonding. rsc.orgrsc.org The interplay and potential competition between these two types of interactions would be a key feature of the crystal structure of this compound, leading to the formation of complex and potentially novel supramolecular networks.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C7H5Cl2FO), this technique would provide crucial information for its identification and structural elucidation.

The molecular weight of this compound is 195.02 g/mol . bldpharm.com In a mass spectrum, the presence of two chlorine atoms would lead to a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. docbrown.info This results in a distinctive M, M+2, and M+4 peak pattern, where M is the mass of the ion with two ³⁵Cl atoms.

The fragmentation of this compound under electron ionization would likely proceed through several pathways, initiated by the loss of an electron to form a molecular ion [C₇H₅Cl₂FO]⁺•. The weakest bonds are typically the first to break. In this molecule, the C-O and C-Cl bonds of the chloromethoxy group are likely to be labile.

Table 2: Plausible Fragmentation Pathways and Major Fragment Ions of this compound

m/z ValueProposed Fragment IonPlausible Fragmentation Pathway
194/196/198[C₇H₅³⁵Cl₂FO]⁺• / [C₇H₅³⁵Cl³⁷ClFO]⁺• / [C₇H₅³⁷Cl₂FO]⁺•Molecular ion
145/147[C₇H₅³⁵ClFO]⁺• / [C₇H₅³⁷ClFO]⁺•Loss of •CH₂Cl radical
160/162[C₇H₅³⁵Cl₂F]⁺•Loss of •OCH₃ radical
129/131[C₆H₃³⁵ClF]⁺ / [C₆H₃³⁷ClF]⁺Loss of the chloromethoxy group
49/51[CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺Cleavage of the O-CH₂Cl bond

The fragmentation pattern would be expected to show a prominent peak corresponding to the loss of the chloromethyl radical (•CH₂Cl), leading to the formation of a chlorofluorophenoxy cation. Another likely fragmentation would involve the cleavage of the ether bond. Analysis of the mass spectrum of a related compound, 1-(chloromethyl)-4-fluorobenzene, shows a base peak corresponding to the loss of the chlorine atom, forming the fluorobenzyl cation. nist.gov A similar loss of a chlorine atom from the chloromethoxy group or the aromatic ring could also be anticipated for this compound. The precise fragmentation pattern would provide a fingerprint for the molecule, allowing for its unambiguous identification.

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Chloromethoxy 1 Fluorobenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of "2-Chloro-4-(chloromethoxy)-1-fluorobenzene." These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

To determine the most stable three-dimensional arrangement of atoms in "this compound," computational chemists employ geometry optimization techniques. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common methods for this purpose. walisongo.ac.idresearchgate.net

DFT methods, such as B3LYP, are often favored due to their balance of accuracy and computational cost. youtube.com These methods calculate the electron density of the molecule to determine its energy. The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. researchgate.net

The Hartree-Fock method is another ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While generally more computationally intensive and sometimes less accurate than DFT for certain molecular properties, it provides a valuable baseline for electronic structure calculations. researchgate.net For a molecule like "this compound," both methods would be used with a specific basis set, such as 6-311++G(d,p), to describe the atomic orbitals. youtube.com

The expected optimized geometry would reveal the precise spatial relationship between the fluorinated and chlorinated benzene (B151609) ring and the chloromethoxy group. Key parameters obtained from these calculations include:

ParameterDescription
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms (e.g., C-Cl, C-F, C-O, O-C, C-H).
Bond Angles The angle formed between three connected atoms (e.g., Cl-C-C, F-C-C, C-O-C).
Dihedral Angles The angle between two planes, each defined by three atoms, which describes the conformation of the molecule.

These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties.

The electronic structure of "this compound" is critical for predicting its chemical reactivity. researchgate.net A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. niscpr.res.in A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. niscpr.res.in

For "this compound," the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atom, while the LUMO may be distributed over the ring and the electronegative chlorine and fluorine atoms.

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
Band Gap Energy difference between HOMO and LUMOIndicates chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between orbitals. nist.gov For "this compound," NBO analysis provides a detailed picture of the charge distribution on each atom, the hybridization of atomic orbitals in forming bonds, and the nature of intramolecular interactions. nist.gov

This analysis can quantify the delocalization of electron density from filled Lewis-type orbitals (bonds and lone pairs) to empty non-Lewis-type orbitals (antibonding and Rydberg orbitals). These interactions, known as hyperconjugation, contribute to the stability of the molecule. The NBO method also provides a more intuitive chemical picture of bonding compared to the delocalized molecular orbitals.

Key insights from an NBO analysis of "this compound" would include:

Natural Atomic Charges: The charge on each atom, which helps in identifying electrophilic and nucleophilic sites.

Hybridization: The type of hybrid orbitals (e.g., sp², sp³) used by each atom to form bonds.

Donor-Acceptor Interactions: Quantification of the stabilizing energy associated with electron delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. sigmaaldrich.com It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. niscpr.res.in The MEP is calculated from the total electron density and provides a color-coded map where different colors represent different values of the electrostatic potential.

In a typical MEP map:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. These regions are often associated with lone pairs of electrons on electronegative atoms like oxygen, fluorine, and chlorine.

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green regions represent areas of neutral potential.

For "this compound," the MEP map would likely show negative potential around the oxygen, fluorine, and chlorine atoms, and positive potential around the hydrogen atoms of the chloromethyl group.

Simulation of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the simulation of various spectroscopic properties of "this compound," which can then be compared with experimental data for validation of the theoretical methods. nist.govsigmaaldrich.com

Commonly simulated spectra include:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and vibrational assignments.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts can be correlated with experimental NMR data to aid in the structural elucidation of the molecule.

UV-Visible Spectra: The electronic transitions and absorption wavelengths can be predicted using Time-Dependent DFT (TD-DFT) calculations. This helps in understanding the electronic structure and the nature of the electronic excitations within the molecule.

A strong correlation between the simulated and experimental spectra provides confidence in the accuracy of the computational model. nist.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving "this compound." niscpr.res.inresearchgate.netyoutube.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For example, computational methods can be used to study:

Nucleophilic Substitution Reactions: The reactivity of the chloromethoxy group or the chlorine atom on the benzene ring towards nucleophiles can be modeled.

Electrophilic Aromatic Substitution: The preferred positions for electrophilic attack on the aromatic ring can be predicted by calculating the energies of the intermediate carbocations (sigma complexes).

These studies provide valuable insights into the reactivity and synthetic applications of "this compound," helping to rationalize experimental observations and predict the outcomes of new reactions.

Application As a Building Block in Complex Organic Synthesis Research

Precursor in the Academic Synthesis of Substituted Aromatics and Heterocycles

The primary utility of 2-Chloro-4-(chloromethoxy)-1-fluorobenzene lies in its role as a precursor for substituted aromatic and heterocyclic compounds. The chloromethoxy group (-OCH₂Cl) is a potent electrophile, readily reacting with a wide range of nucleophiles to form ether linkages. This functionality allows for the introduction of the 2-chloro-4-fluorophenoxymethyl moiety onto various substrates.

In a typical synthetic application, a nucleophile, such as an alcohol (R-OH) or a phenol (B47542) (Ar-OH), can displace the chloride from the chloromethoxy group under basic conditions to form a new ether. This reaction introduces a substituted benzylic ether scaffold which can be a key structural motif in various larger molecules.

Table 1: Representative Etherification Reaction

Reactant Nucleophile Product
This compound R-OH 1-Chloro-4-(alkoxymethoxy)-2-fluorobenzene

Furthermore, the remaining chloro and fluoro substituents on the aromatic ring can be subsequently modified. For instance, the chlorine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. This sequential reactivity allows for the regioselective construction of highly substituted aromatic systems that would be challenging to synthesize through other methods. The synthesis of fluorinated heterocycles often relies on building blocks where fluorine is pre-installed on an aromatic ring, which then undergoes cyclization reactions.

Role in the Construction of Polycyclic and Fused Heterocyclic Systems

While direct examples are limited, the structure of this compound is well-suited for the synthesis of polycyclic and fused heterocyclic systems. The chloromethoxy group can be used to link the fluorinated aromatic ring to another cyclic system. Subsequent intramolecular reactions can then be employed to form a new fused ring.

For example, the initial reaction with a nucleophile containing a secondary reactive site can set the stage for an intramolecular cyclization. An intramolecular Friedel-Crafts-type reaction could lead to the formation of a new carbocyclic or heterocyclic ring fused to the initial benzene (B151609) ring, providing a pathway to complex polycyclic aromatic hydrocarbons or heterocyclic frameworks.

Intermediate for the Synthesis of Novel Fluorinated and Chlorinated Scaffolds

The development of novel molecular scaffolds containing fluorine is of high interest in drug discovery, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate for creating scaffolds that contain both fluorine and chlorine, offering a unique pattern of halogenation.

Synthetic strategies can leverage the differential reactivity of the C-F and C-Cl bonds. Nucleophilic aromatic substitution (SₙAr) reactions, for instance, are highly dependent on the nature of the halogen and the electronic environment of the ring. This allows chemists to selectively replace one halogen while leaving the other intact for future transformations, leading to diverse and novel fluorinated and chlorinated molecular architectures. The presence of both halogens provides dual handles for orthogonal chemical modifications.

Utility in the Development of New Reagents and Catalysts for Organic Transformations

The application of halogenated aromatics extends to the development of specialized reagents and ligands for catalysis. Although specific examples involving this compound are not widely documented, its structure is analogous to precursors used in ligand synthesis for transition-metal catalysts.

For instance, the chloro- and fluoro-substituted phenyl group could be incorporated into phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors. The electronic properties imparted by the halogens can tune the steric and electronic environment of the resulting metal complex, thereby influencing its catalytic activity, selectivity, and stability in various organic transformations. The chloromethoxy group could serve as a reactive linker to attach the aromatic moiety to a larger support structure, such as a polymer or silica (B1680970) gel, to create heterogeneous catalysts.

Applications in Materials Chemistry Research: Synthetic Pathways to Functional Polymers and Liquid Crystals

In materials science, fluorinated and chlorinated aromatic compounds are integral to the synthesis of high-performance polymers and liquid crystals. Fluorine-containing polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy.

This compound can be envisioned as a monomer or a precursor to a monomer for polymerization reactions. The chloromethoxy group can be converted into other polymerizable functionalities, or it can be used in polycondensation reactions. The resulting polymers would feature pendant 2-chloro-4-fluorophenyl groups, which could influence the material's properties, such as its refractive index, dielectric constant, and thermal behavior.

In the field of liquid crystals, the rigid, polarizable core of the fluorinated benzene ring is a common structural motif. The introduction of fluorine and chlorine substituents can modify the mesomorphic properties, such as the clearing point and the dielectric anisotropy, which are critical for display applications. Synthetic routes to liquid crystals could involve elaborating the structure of this compound through cross-coupling reactions to build the final elongated, rod-like molecular shape required for liquid crystallinity.

Environmental Degradation and Stability Studies Academic Focus on Laboratory Models

Photochemical Degradation Pathways in Controlled Laboratory Systems

To determine the photochemical degradation pathways of 2-Chloro-4-(chloromethoxy)-1-fluorobenzene, laboratory studies would need to be conducted. These studies would typically involve exposing the compound in a controlled environment to simulated sunlight or specific wavelengths of UV light. The degradation products would be identified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). The quantum yield of the photodegradation process would also be a critical parameter to measure, providing insight into the efficiency of light-induced degradation.

Chemical Stability under Varying Environmental Conditions in Academic Models

Assessing the chemical stability of this compound would require a series of experiments under various controlled environmental conditions. This would include hydrolysis studies at different pH levels (acidic, neutral, and alkaline) and temperatures to determine the rate of breakdown in aqueous environments. Oxidation studies, using reagents like hydroxyl radicals, would simulate its degradation in the atmosphere. The results of these studies would provide half-life values under different conditions, which are essential for environmental persistence assessment.

Biotransformation Studies by Isolated Microbial Strains in Laboratory Settings

Investigating the biotransformation of this compound would involve isolating microbial strains from contaminated environments that have the potential to degrade halogenated aromatic compounds. These isolated strains would be cultured in the laboratory and exposed to the target compound as a sole carbon source or in the presence of other growth substrates (co-metabolism). The rate of disappearance of the parent compound and the formation of metabolites would be monitored over time. Identification of the metabolic pathways would provide crucial information on whether the compound can be fully mineralized or if it transforms into persistent and potentially more toxic byproducts.

Future Directions and Emerging Research Avenues for 2 Chloro 4 Chloromethoxy 1 Fluorobenzene Chemistry

Development of More Sustainable Synthetic Routes and Methodologies

The traditional synthesis of functionalized aromatic compounds often relies on multi-step processes that can generate significant chemical waste and utilize harsh reagents. Future research will undoubtedly prioritize the development of more sustainable and efficient synthetic strategies for 2-Chloro-4-(chloromethoxy)-1-fluorobenzene.

Biocatalysis: The use of enzymes in organic synthesis offers a green alternative to conventional methods. Halogenating enzymes, such as haloperoxidases, could be explored for the selective introduction of chloro and fluoro groups onto an aromatic precursor. While direct enzymatic synthesis of the chloromethoxy ether functionality may be challenging, biocatalysis could be employed in the synthesis of key precursors, such as 2-chloro-4-fluorophenol, from readily available starting materials. This approach would operate under mild reaction conditions and reduce the reliance on hazardous reagents.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Future investigations could focus on the development of photocatalytic methods for the direct C-H functionalization of a 1-chloro-3-fluorobenzene (B165101) precursor to introduce the chloromethoxy group. This would represent a more atom-economical approach compared to traditional multi-step sequences.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The development of a continuous flow process for the synthesis of this compound could significantly improve the efficiency and safety of its production. This would be particularly beneficial for handling potentially hazardous intermediates and reagents.

MethodologyPotential Advantages for Synthesizing this compound
BiocatalysisMild reaction conditions, high selectivity, reduced waste, use of renewable resources.
PhotocatalysisUse of visible light as a renewable energy source, atom economy, access to novel reaction pathways.
Flow ChemistryEnhanced safety, improved reaction control, scalability, potential for automation.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique substitution pattern of this compound, featuring chloro, fluoro, and chloromethoxy groups, presents a rich platform for exploring novel reactivity.

C-H Activation: The selective functionalization of C-H bonds is a major goal in modern organic synthesis. Research into the transition-metal-catalyzed C-H activation of this compound could unlock new pathways for the introduction of additional functional groups onto the aromatic ring. The directing effects of the existing substituents will play a crucial role in determining the regioselectivity of these transformations.

Dehalogenation and Cross-Coupling Reactions: The presence of two different halogen atoms (chlorine and fluorine) opens up possibilities for selective dehalogenation and cross-coupling reactions. By carefully choosing catalysts and reaction conditions, it may be possible to selectively functionalize one halogenated position while leaving the other intact. This would provide a powerful tool for the synthesis of complex, highly substituted aromatic compounds.

Photocatalytic Transformations: The application of photoredox catalysis could lead to unprecedented transformations of this compound. For instance, photocatalytic methods could be developed for the selective cleavage of the C-O or C-Cl bonds in the chloromethoxy group, leading to novel functionalization pathways.

Reaction TypePotential Outcome for this compound
C-H ActivationIntroduction of new functional groups at specific positions on the aromatic ring.
Selective DehalogenationStepwise functionalization of the chloro and fluoro positions.
Photocatalytic TransformationsNovel bond-forming and bond-breaking reactions under mild conditions.

Advanced Characterization Techniques and Integrated Data Interpretation

A thorough understanding of the structure, properties, and reactivity of this compound relies on the application of advanced analytical techniques and the integration of the resulting data.

Multinuclear NMR Spectroscopy: While standard ¹H and ¹³C NMR are essential, ¹⁹F NMR spectroscopy will be particularly crucial for characterizing this molecule and its reaction products. The ¹⁹F chemical shift is highly sensitive to the electronic environment, providing valuable information about the substitution pattern and intermolecular interactions. Advanced 2D NMR techniques, such as HMBC and HSQC, will be vital for unambiguously assigning all proton, carbon, and fluorine signals.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and its derivatives. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by elucidating fragmentation patterns, which can help to distinguish between isomers.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. Obtaining a crystal structure of this compound would provide invaluable insights into its molecular geometry and packing in the crystalline lattice.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental data. Furthermore, computational modeling can provide insights into reaction mechanisms and predict the relative stability of different isomers and conformers.

TechniqueInformation Gained for this compound
¹⁹F NMR SpectroscopySensitive probe of the electronic environment around the fluorine atom.
High-Resolution Mass SpectrometryAccurate determination of molecular formula and fragmentation patterns.
X-ray CrystallographyDefinitive 3D structure in the solid state.
Computational ChemistryPrediction of spectroscopic properties and mechanistic insights.

Machine Learning and Artificial Intelligence in Predicting Reactivity and Guiding Synthesis Outcomes

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. These tools can be leveraged to accelerate the discovery and optimization of reactions involving this compound.

Predicting Reactivity: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on large datasets of known reactions to predict the reactivity of new compounds. nih.govmdpi.com By developing models trained on the reactivity of halogenated aromatic compounds, it would be possible to predict the most likely reaction outcomes for this compound under various conditions. This can help to prioritize experimental efforts and avoid unproductive reaction pathways.

Optimizing Reaction Conditions: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a desired transformation. sesjournal.com These models can explore a vast parameter space much more efficiently than traditional one-variable-at-a-time optimization methods.

ApplicationPotential Impact on this compound Chemistry
Reactivity PredictionIn silico screening of potential reactions and prediction of product formation.
Reaction OptimizationRapid identification of optimal conditions for higher yields and selectivity.
RetrosynthesisDesign of novel and efficient synthetic routes to complex target molecules.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-4-(chloromethoxy)-1-fluorobenzene, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of this compound typically involves halogenation and etherification steps. A plausible route is:

Halogenation : Introduce fluorine and chlorine substituents via electrophilic aromatic substitution (EAS) under controlled temperature (0–5°C) to minimize side reactions.

Etherification : React 4-chloro-1-fluorophenol with chloromethoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours .
Optimization Tips :

  • Use inert gas (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or GC-MS to avoid over-chlorination.
  • Purify via column chromatography (silica gel, hexane:ethyl acetate gradient).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer: Key safety measures include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and vapor respirators for volatile handling .
  • Ventilation : Use fume hoods with ≥100 fpm face velocity to mitigate inhalation risks.
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb using vermiculite. Collect residues in sealed containers for hazardous waste disposal .
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas to prevent degradation .

Q. How can researchers validate the structural identity and purity of this compound?

Answer: Use a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., 1H^1H-NMR: δ 4.65 ppm for -OCH₂Cl; 19F^{19}F-NMR: δ -110 to -115 ppm for aromatic F).
  • GC-MS/MS : Detect impurities (e.g., unreacted phenol or over-chlorinated byproducts) with a DB-5MS column .
  • Elemental Analysis : Match experimental C, H, Cl, F content to theoretical values (error < 0.3%).

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of this compound in cross-coupling reactions?

Answer: The compound’s chloromethoxy group acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Key steps:

Oxidative Addition : Pd(0) inserts into the C-Cl bond, forming a Pd(II) intermediate.

Transmetalation : Boronic acid transfers to Pd(II).

Reductive Elimination : Forms biaryl products.
Challenges :

  • Competing hydrolysis of -OCH₂Cl under basic conditions. Mitigate by using anhydrous solvents and low temperatures (0–10°C) .

Q. How does the electronic environment of this compound influence its regioselectivity in nucleophilic aromatic substitution (NAS)?

Answer: The substituents create distinct electronic effects:

  • Fluorine : Strongly electron-withdrawing (-I effect), activates the para position for NAS.
  • Chloromethoxy : Electron-donating (+M) via oxygen, deactivating the meta position.
    Experimental Validation :
  • React with NH₃ in ethanol at 120°C: Substitution occurs predominantly at the para-F position (yield ~75%) vs. meta (yield <5%) .

Q. What strategies are effective in resolving contradictory spectral data for derivatives of this compound?

Answer: Contradictions often arise from:

  • Rotamers : Use variable-temperature NMR (VT-NMR) to coalesce split peaks.
  • Impurity Interference : Employ 2D NMR (COSY, HSQC) to isolate signals .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., CCDC deposition for bond-length validation) .

Q. How can computational modeling predict the stability and reactivity of this compound under varying conditions?

Answer:

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to model transition states and activation energies for substitution reactions.
  • MD Simulations : Predict thermal stability (e.g., decomposition at >200°C) by analyzing bond dissociation energies .
  • Solvent Effects : Apply PCM models to simulate polarity impacts on reaction pathways.

Q. What are the applications of this compound in synthesizing heterocyclic compounds?

Answer: The compound serves as a precursor for:

  • Benzoxazines : React with primary amines to form tricyclic structures (e.g., antimicrobial agents) .
  • Phenanthridines : Generate benzyne intermediates via dehydrohalogenation, followed by [4+2] cycloaddition with nitriles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.